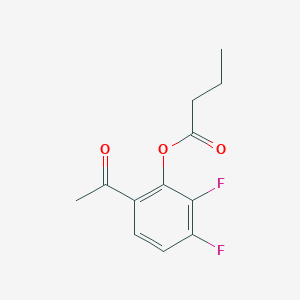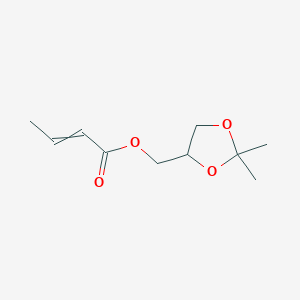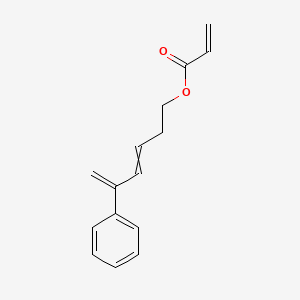![molecular formula C29H14F12 B14208845 9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene CAS No. 817638-55-4](/img/structure/B14208845.png)
9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene is a fluorene derivative characterized by the presence of trifluoromethyl groups on the phenyl rings. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis(4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . This method ensures high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity required for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, often using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene involves its ability to participate in hydrogen bonding and electronic interactions. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a potent activator or deactivator in various chemical reactions . These interactions are crucial in stabilizing transition states and intermediates during chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen-bond donor in catalysis.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Employed in surface modification and chemical derivatization.
Uniqueness
9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene stands out due to its unique combination of thermal stability, electronic properties, and versatility in chemical reactions. Its ability to form stable intermediates and transition states makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
817638-55-4 |
|---|---|
Molekularformel |
C29H14F12 |
Molekulargewicht |
590.4 g/mol |
IUPAC-Name |
9,9-bis[3,5-bis(trifluoromethyl)phenyl]fluorene |
InChI |
InChI=1S/C29H14F12/c30-26(31,32)17-9-15(10-18(13-17)27(33,34)35)25(16-11-19(28(36,37)38)14-20(12-16)29(39,40)41)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-14H |
InChI-Schlüssel |
FMVIJWRXQJSCCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208779.png)
![Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-](/img/structure/B14208782.png)




![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)


![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)

![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)

